3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid
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Overview
Description
3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid is an organic compound with the molecular formula C14H12FNO4S It is characterized by the presence of a fluorophenyl group, a sulfonylamino group, and a benzoic acid moiety
Mechanism of Action
Target of Action
Benzoic acid derivatives are often involved in various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action of “3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid”. Many benzoic acid derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” are unknown. Benzoic acid derivatives often interact with multiple pathways, depending on their specific molecular targets .
Pharmacokinetics
Many similar compounds are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of “this compound”. Similar compounds often result in changes in cellular signaling, gene expression, or enzymatic activity .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Specific details would require experimental data .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-fluorobenzenesulfonamide with benzyl bromide under basic conditions to form the intermediate product. This intermediate is then subjected to oxidation to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-Fluorophenyl)sulfanyl]methyl}benzoic acid
- 2-[(2-Fluorophenyl)sulfonylamino]benzoic acid
Uniqueness
3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[(2-fluorophenyl)sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-6-1-2-7-13(12)21(19,20)16-9-10-4-3-5-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUJRKOVRWCFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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